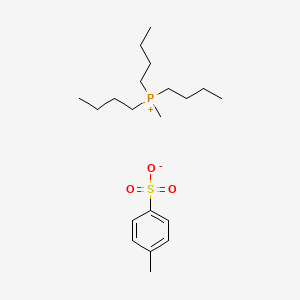

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate

Description

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate (CAS: Not explicitly provided; referred to as [P1,4,4,4][TOS] in literature) is a phosphonium-based ionic liquid (IL) comprising a tributyl(methyl)phosphonium cation paired with a 4-methylbenzenesulfonate (tosylate, TOS⁻) anion. It is structurally characterized by a tetrahedral phosphonium center with three butyl groups and one methyl group, paired with the aromatic sulfonate anion. Such ILs are valued for their low volatility, thermal stability, and tunable solubility, making them suitable for applications in catalysis, electrolytes, and specialty solvents .

Properties

IUPAC Name |

4-methylbenzenesulfonate;tributyl(methyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C7H8O3S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIXDAMPMRGBBN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55767-12-9 | |

| Record name | Tributyl(methyl)phosphonium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tributyl(methyl)phosphonium 4-methylbenzenesulfonate typically involves the reaction of tributylphosphine with methyl iodide to form tributyl(methyl)phosphonium iodide. This intermediate is then reacted with sodium 4-methylbenzenesulfonate to yield the final product . The reaction conditions usually involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Chemical Reactions Analysis

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonium group can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

Chemical Synthesis

Catalytic Applications

TBMP serves as a catalyst or co-catalyst in organic reactions, enhancing reaction rates and selectivity. Its ionic nature allows it to stabilize transition states and intermediates, leading to improved yields. For instance:

- Transesterification Reactions : TBMP has been employed as a catalyst in biodiesel production through the transesterification of triglycerides with methanol or ethanol. Studies indicate that using TBMP can significantly lower the activation energy required for the reaction, thus increasing the overall efficiency of biodiesel synthesis .

Extraction Processes

Enhanced Extraction of Bioactive Compounds

TBMP has shown promise in the extraction of bioactive compounds from natural sources, such as carotenoids from bacterial cultures. The ionic liquid facilitates the solubilization of these compounds, leading to higher extraction yields compared to traditional solvents.

- Case Study: Carotenoid Extraction : A study demonstrated that using TBMP in conjunction with other solvents resulted in a notable increase in carotenoid extraction efficiency. The experimental design indicated that varying the concentration of TBMP directly influenced the yield of carotenoids extracted from bacterial cultures .

Forward Osmosis

Draw Solutions in Water Purification

TBMP has been explored as a draw solute in forward osmosis (FO) processes, which are gaining traction for water purification and desalination applications. Its low viscosity and high osmotic pressure make it suitable for enhancing water flux.

- Case Study: Thermo-responsive Draw Solution : Research highlighted that TBMP-based draw solutions improve water flux significantly compared to traditional high-viscosity solutions. This property is particularly beneficial for reducing energy consumption in desalination processes .

Material Science

Ionic Liquid-Based Materials

The unique properties of TBMP allow it to be used in the development of advanced materials, including thermoplastic elastomers and conductive polymers.

- Conductive Polymers : TBMP has been incorporated into polymer matrices to enhance electrical conductivity. The ionic nature of TBMP facilitates charge transport within the polymer structure, making it suitable for applications in flexible electronics .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of tributyl(methyl)phosphonium 4-methylbenzenesulfonate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, by forming a complex with the reactant and increasing its solubility in the target phase . This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

The properties and applications of [P1,4,4,4][TOS] are best understood by comparing it with structurally related phosphonium ILs. Below is a detailed analysis of key analogues:

Structural and Functional Analogues

a) Tributyl(methyl)phosphonium methylsulfate ([P1,4,4,4][MeSO₄])

- Structure : Shares the same cation but uses a methyl sulfate (MeSO₄⁻) anion.

- Physical Properties: Molecular weight: 328.18–328.45 g/mol (discrepancy noted in sources) . Appearance: White solid to pale-yellow liquid. Purity: ≥95% (commercial grades).

- Applications : Used as a solvent or catalyst in organic synthesis.

- Cost : €33.00–64.00 for 5–25 g .

- Key Difference : The methyl sulfate anion imparts higher hydrophilicity compared to TOS⁻, affecting solubility in polar media .

b) Triisobutylmethylphosphonium 4-methylbenzenesulfonate

- Structure : Features an isobutyl-substituted phosphonium cation with TOS⁻.

c) Trihexyl tetradecyl phosphonium tris(pentafluoroethyl)trifluorophosphate ([TDPh][eFAP])

- Structure : Bulkier trihexyl tetradecyl phosphonium cation paired with a fluorinated anion.

- Properties :

- High hydrophobicity due to perfluorinated anion.

- Exceptional thermal stability (>300°C).

- Applications : Lubricants, high-temperature electrolytes.

- Key Difference : Fluorinated anions like eFAP⁻ increase cost and environmental persistence but offer unmatched chemical inertness .

d) Tributyl tetradecyl phosphonium chloride (TTPC)

- Structure : Long-chain tributyl tetradecyl phosphonium cation with Cl⁻.

- Applications : Oilfield biocide (e.g., against sulfate-reducing bacteria).

- Key Difference: Chloride anion and long alkyl chain enhance antimicrobial activity but limit solubility in non-polar solvents compared to TOS⁻-based ILs .

e) Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide ([P1,3,3,3][FSI])

- Structure : Shorter ethyl groups on the cation and a bis(fluorosulfonyl)imide (FSI⁻) anion.

- Properties :

- Molecular weight: 314.32 g/mol.

- Cost: $350/unit (higher due to FSI⁻).

- Applications : Lithium-ion battery electrolytes (high ionic conductivity).

- Key Difference : FSI⁻ improves electrochemical stability but raises synthesis complexity .

Comparative Data Table

| Compound Name | Cation Structure | Anion | Molecular Weight (g/mol) | Key Properties | Applications | Cost (USD/gram) |

|---|---|---|---|---|---|---|

| [P1,4,4,4][TOS] | Tributyl(methyl)phosphonium | 4-methylbenzenesulfonate | ~340 (estimated) | Moderate hydrophobicity, thermal stability ~200°C | Catalysis, solvents | N/A |

| [P1,4,4,4][MeSO₄] | Tributyl(methyl)phosphonium | Methyl sulfate | 328.18–328.45 | Hydrophilic, mp: variable | Organic synthesis | ~13–26 |

| [TDPh][eFAP] | Trihexyl tetradecyl phosphonium | tris(pentafluoroethyl)trifluorophosphate | >600 | Hydrophobic, >300°C stability | High-temp electrolytes | >50 |

| TTPC | Tributyl tetradecyl phosphonium | Chloride | ~500 | Antimicrobial, limited solubility | Oilfield biocides | ~10–20 |

| [P1,3,3,3][FSI] | Triethyl(methyl)phosphonium | bis(fluorosulfonyl)imide | 314.32 | High ionic conductivity | Battery electrolytes | ~35 |

Critical Analysis of Key Differences

Anion Impact :

Cation Effects :

Biological Activity

Tributyl(methyl)phosphonium 4-methylbenzenesulfonate (TBMP) is a phosphonium-based ionic liquid that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its potential applications in various fields.

TBMP is characterized by its phosphonium cation and sulfonate anion, which contribute to its unique properties. The structural formula can be represented as follows:

The presence of the sulfonate group enhances its solubility in water and biological fluids, facilitating interactions with biological membranes.

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have demonstrated that TBMP exhibits significant antimicrobial properties against a range of pathogens. For instance, Chanawanno et al. synthesized related compounds and evaluated their antibacterial activity, revealing promising results against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Cytotoxicity and Antitumor Effects

Research has indicated that TBMP may possess cytotoxic effects on cancer cells. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines through p53-independent pathways . The cytotoxicity was assessed using MTT assays, which showed a dose-dependent response.

3. Effects on Phospholipid Membranes

Phosphonium-based ionic liquids like TBMP have been shown to interact with phospholipid membranes, potentially enhancing cell permeability . This property may be exploited for drug delivery systems, allowing for improved bioavailability of therapeutic agents.

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study of five phosphonium ionic liquids, TBMP was found to exhibit superior antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.5 mM, significantly lower than that of other tested ionic liquids .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study involving human cancer cell lines revealed that TBMP induced apoptosis at concentrations as low as 1 mM. Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptotic cells .

The biological activity of TBMP can be attributed to several mechanisms:

- Membrane Disruption: The cationic nature allows TBMP to interact with negatively charged bacterial membranes, causing destabilization and lysis.

- Induction of Apoptosis: In cancer cells, TBMP triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

- Enhanced Permeability: Its ability to permeate lipid bilayers suggests potential applications in drug delivery by facilitating the transport of therapeutic compounds across cellular membranes.

Data Summary

Q & A

Basic: What are the recommended methods for synthesizing and characterizing [P₁,₄,₄,₄][TOS]?

Answer:

[P₁,₄,₄,₄][TOS] is typically synthesized via anion exchange reactions. For example, tributyl(methyl)phosphonium bromide can be treated with sodium 4-methylbenzenesulfonate (tosylate) in aqueous solution to replace the bromide anion with tosylate. Purity (>95 wt%) is confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to verify cation-anion ratios and detect impurities. Karl Fischer titration is used to measure water content, critical for applications in moisture-sensitive reactions .

Basic: How does [P₁,₄,₄,₄][TOS] compare to other phosphonium-based ionic liquids (ILs) in gas solubility studies?

Answer:

Gas solubility in [P₁,₄,₄,₄][TOS] can be predicted using the UNIFAC-IL model, which correlates molecular interactions between gases (e.g., CO₂, CH₄) and IL components. For instance, the model accounts for cation-anion polarity and gas molecular volume. Experimental validation involves measuring gas absorption at controlled temperatures (25–80°C) and pressures (1–50 bar) using gravimetric or volumetric techniques. Compare results with structurally similar ILs like [P₁,₄,₄,₄][MeSO₄] to assess anion effects on solubility .

Advanced: How to design experiments to study aqueous biphasic systems (ABS) using [P₁,₄,₄,₄][TOS]?

Answer:

ABS formation with [P₁,₄,₄,₄][TOS] requires:

- Phase diagram construction : Vary concentrations of IL and salting-out agents (e.g., K₃PO₄) at fixed temperatures.

- Tie-line determination : Use cloud-point titration or analytical quantification (UV-Vis, HPLC) to map phase compositions.

- Partitioning studies : Introduce target biomolecules (proteins, enzymes) and measure distribution coefficients (log K) between phases. Compare with ABS formed by bromide or methyl sulfate analogs to evaluate anion influence on biocompatibility .

Advanced: How can computational models resolve contradictions in reported reaction selectivity for [P₁,₄,₄,₄][TOS]-mediated reactions?

Answer:

Contradictions in regioselectivity (e.g., 4-position vs. 2-position functionalization of aromatic systems) can be addressed via:

- Fukui function analysis : Calculate nucleophilic/electrophilic sites using density functional theory (DFT) to predict reactive positions.

- Molecular electrostatic potential (MEP) mapping : Visualize charge distribution to identify anion-cation interaction hotspots.

- pKa calculations : Determine proton affinity of intermediates to optimize reaction pH. Validate models with experimental kinetic data (e.g., NMR reaction monitoring) .

Advanced: What methodologies assess the environmental impact of [P₁,₄,₄,₄][TOS] in green chemistry applications?

Answer:

- Ecotoxicology assays : Perform Daphnia magna or Aliivibrio fischeri toxicity tests to measure EC₅₀ values.

- Biodegradability studies : Use OECD 301 standards (e.g., closed bottle test) to evaluate microbial degradation over 28 days.

- Life-cycle analysis (LCA) : Compare energy/water usage and waste generation against volatile organic solvents (e.g., toluene) in benchmark reactions .

Advanced: How to mitigate discrepancies in gas solubility data for [P₁,₄,₄,₄][TOS] across research groups?

Answer:

Discrepancies often arise from:

- Impurity effects : Standardize purification protocols (e.g., repeated washing with ethyl acetate to remove residual salts).

- Measurement calibration : Use certified reference gases and validate equipment (e.g., pressure transducers) before experiments.

- Data normalization : Report solubility as mol·kg⁻¹ (molality) to account for IL density variations. Cross-validate results with headspace gas chromatography .

Advanced: What strategies optimize [P₁,₄,₄,₄][TOS] for catalytic applications in cross-coupling reactions?

Answer:

- Anion tuning : Replace tosylate with triflate or bis(trifluoromethanesulfonyl)imide to enhance Lewis acidity.

- Temperature ramps : Perform kinetic studies (e.g., Arrhenius plots) to identify optimal reaction windows (e.g., 60–100°C).

- In situ NMR : Monitor intermediates to adjust catalyst loading (0.1–5 mol%) and prevent IL decomposition .

Basic: What analytical techniques are critical for quantifying [P₁,₄,₄,₄][TOS] in complex mixtures?

Answer:

- Ion chromatography (IC) : Quantify tosylate anions using a conductivity detector and carbonate eluent.

- Mass spectrometry (MS) : Employ electrospray ionization (ESI-MS) in negative ion mode for high-sensitivity anion detection.

- Thermogravimetric analysis (TGA) : Measure thermal stability (decomposition onset >250°C) to confirm suitability for high-temperature processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.